molecular formula C10H9ClN2O B13624172 3-(3-Chloro-4-methylphenyl)isoxazol-5-amine

3-(3-Chloro-4-methylphenyl)isoxazol-5-amine

Cat. No.: B13624172
M. Wt: 208.64 g/mol
InChI Key: IQZMUPBISHAPLF-UHFFFAOYSA-N
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Description

3-(3-Chloro-4-methylphenyl)isoxazol-5-amine is a substituted isoxazole derivative characterized by a phenyl ring with 3-chloro and 4-methyl substituents attached to the isoxazole core at position 2. Isoxazole derivatives are widely studied for their roles in medicinal chemistry, agrochemicals, and enantioselective catalysis due to their stability and tunable electronic properties .

The compound’s structure combines electron-withdrawing (chloro) and electron-donating (methyl) groups, which may influence its reactivity, solubility, and interactions in synthetic or biological systems. Similar compounds, such as 3-(4-chlorophenyl)isoxazol-5-amine (CAS 33866-48-7) and 3-(4-methylphenyl)isoxazol-5-amine (CAS 28883-91-2), are documented as intermediates in pharmaceutical synthesis .

Properties

Molecular Formula

C10H9ClN2O

Molecular Weight

208.64 g/mol

IUPAC Name

3-(3-chloro-4-methylphenyl)-1,2-oxazol-5-amine

InChI

InChI=1S/C10H9ClN2O/c1-6-2-3-7(4-8(6)11)9-5-10(12)14-13-9/h2-5H,12H2,1H3

InChI Key

IQZMUPBISHAPLF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NOC(=C2)N)Cl

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-4-methylphenyl)isoxazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary amines .

Scientific Research Applications

3-(3-Chloro-4-methylphenyl)isoxazol-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Chloro-4-methylphenyl)isoxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or disrupt microbial cell membranes .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key parameters of 3-(3-Chloro-4-methylphenyl)isoxazol-5-amine with structurally related isoxazol-5-amine derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
3-(3-Chloro-4-methylphenyl)isoxazol-5-amine 3-Cl, 4-Me on phenyl ring C₁₀H₁₀ClN₂O 212.65 (calculated) Hypothesized intermediate for enantioselective catalysis
3-(4-Chlorophenyl)isoxazol-5-amine 4-Cl on phenyl ring C₉H₇ClN₂O 198.62 Pharmaceutical intermediate; 98% purity
3-(4-Methylphenyl)isoxazol-5-amine 4-Me on phenyl ring C₁₀H₁₀N₂O 174.20 High-purity intermediate; used in ligand design
[3-(4-Fluorophenyl)isoxazol-5-yl]methylamine HCl 4-F on phenyl ring; methylamine group C₁₀H₁₀ClFN₂O 240.65 Bioactive compound; hydrochloride salt form
4-(4-Chlorophenyl)-3-methylisoxazol-5-amine 4-Cl on phenyl ring; 3-Me on isoxazole C₁₀H₉ClN₂O 208.65 Commercial availability; CAS 81935-22-0
3-(3-Morpholinophenyl)isoxazol-5-amine 3-morpholino on phenyl ring C₁₃H₁₅N₃O₂ 245.28 Research applications; 98% purity

Biological Activity

3-(3-Chloro-4-methylphenyl)isoxazol-5-amine is an organic compound with significant potential in pharmacology due to its diverse biological activities. This article explores its biological activity, including antibacterial, anti-inflammatory, and cytotoxic effects, supported by research findings and data tables.

Chemical Structure and Properties

The compound has the molecular formula C10H10ClN2O and features a chlorinated phenyl group along with an isoxazole ring. The presence of the chloro and methyl groups on the phenyl ring enhances its chemical properties and biological activity.

1. Antibacterial Activity

Research indicates that 3-(3-Chloro-4-methylphenyl)isoxazol-5-amine exhibits notable antibacterial properties. Studies have shown that it is effective against various Gram-positive and Gram-negative bacterial strains.

Minimum Inhibitory Concentration (MIC) Studies:

  • The compound demonstrated MIC values ranging from 0.25 to 4 µg/mL against standard bacterial strains, indicating strong antibacterial activity compared to Ciprofloxacin, a commonly used antibiotic .
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus2
Escherichia coli4
Enterococcus faecalis8

2. Anti-inflammatory Activity

The compound also shows promise as an anti-inflammatory agent. Isoxazole derivatives are known for their ability to selectively inhibit cyclooxygenase-2 (COX-2), which is crucial in inflammatory processes.

Mechanism of Action:

  • The compound selectively inhibits COX-2 over COX-1, which may lead to reduced side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

In Vivo Studies:

  • Animal models have demonstrated that 3-(3-Chloro-4-methylphenyl)isoxazol-5-amine can significantly reduce inflammation markers, suggesting its potential for treating inflammatory disorders.

3. Cytotoxic Effects

Cytotoxicity studies indicate that the compound can inhibit cancer cell growth. In vitro assays conducted on various cancer cell lines, including human melanoma (HTB-140) and lung carcinoma (A549), revealed IC50 values greater than 100 µM, suggesting moderate cytotoxicity .

Cell Viability Results:

Cell LineIC50 (µM)
HTB-140 (Melanoma)>100
A549 (Lung Carcinoma)>100
Caco-2 (Colon Adenocarcinoma)>100

Structure-Activity Relationship (SAR)

The unique structure of 3-(3-Chloro-4-methylphenyl)isoxazol-5-amine contributes to its biological activities. The chlorination and methylation on the phenyl ring are key factors that enhance its selectivity towards biological targets.

Comparison with Similar Compounds:

Compound NameMolecular FormulaKey Features
3-(4-Methylphenyl)isoxazol-5-amineC10H10N2OLacks chlorine substitution
Isoxazole, 5-(3-chlorophenyl)-3-(4-methylphenyl)C16H12ClNOContains two phenyl groups
5-AminoisoxazoleC4H5N3OSimpler structure, lacks chlorinated groups

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